molecular formula C24H22ClN3O4S B15026035 (2Z)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-butoxy-3-methoxybenzylidene)-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15026035
M. Wt: 484.0 g/mol
InChI Key: GUBPHVHAOCHZLQ-STZFKDTASA-N
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Description

(2Z)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and aldehydes. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the thiazole ring through the condensation of thioamides with aldehydes.

    Cyclization Reactions: Formation of the triazine ring by cyclization of the intermediate products.

    Substitution Reactions: Introduction of various substituents such as butoxy, methoxy, and chlorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-METHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • (2Z)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-METHYLPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of (2Z)-2-[(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-CHLOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. The butoxy and chlorophenyl groups may enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C24H22ClN3O4S

Molecular Weight

484.0 g/mol

IUPAC Name

(2Z)-2-[(4-butoxy-3-methoxyphenyl)methylidene]-6-[(4-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H22ClN3O4S/c1-3-4-11-32-19-10-7-16(13-20(19)31-2)14-21-23(30)28-24(33-21)26-22(29)18(27-28)12-15-5-8-17(25)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3/b21-14-

InChI Key

GUBPHVHAOCHZLQ-STZFKDTASA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2)OC

Origin of Product

United States

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